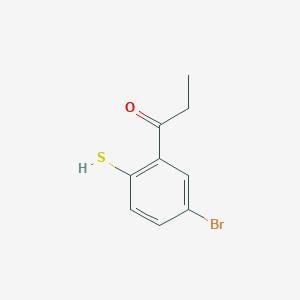
Cyclopropyl(2,3-difluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(2,3-difluorophenyl)methanol is an organic compound with the molecular formula C10H10F2O. It is characterized by the presence of a cyclopropyl group attached to a 2,3-difluorophenyl ring, with a methanol group (-CH2OH) attached to the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,3-difluorophenyl)methanol typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl derivative. One common method involves the reaction of 2,3-difluorobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropyl(2,3-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form cyclopropyl(2,3-difluorophenyl)methane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Cyclopropyl(2,3-difluorophenyl)carboxylic acid.
Reduction: Cyclopropyl(2,3-difluorophenyl)methane.
Substitution: Cyclopropyl(2-methoxy-3-difluorophenyl)methanol.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(2,3-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Wirkmechanismus
The mechanism of action of Cyclopropyl(2,3-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and metabolism .
Vergleich Mit ähnlichen Verbindungen
- Cyclopropyl(3,4-difluorophenyl)methanol
- Cyclopropyl(2,4-difluorophenyl)methanol
- Cyclopropyl(2,3-dichlorophenyl)methanol
Comparison: Cyclopropyl(2,3-difluorophenyl)methanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H10F2O |
|---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
cyclopropyl-(2,3-difluorophenyl)methanol |
InChI |
InChI=1S/C10H10F2O/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10,13H,4-5H2 |
InChI-Schlüssel |
YBQPQMIWUJVVKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=C(C(=CC=C2)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


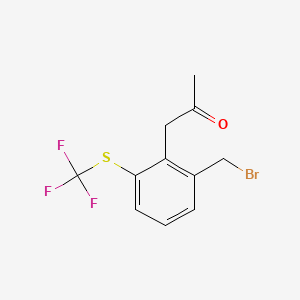
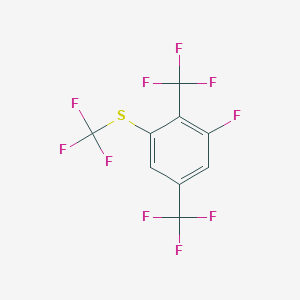
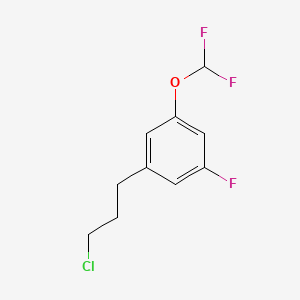

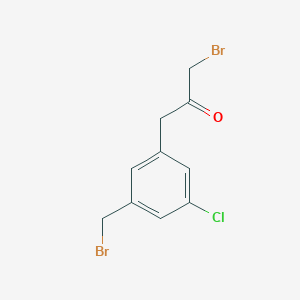
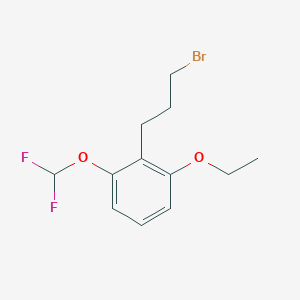
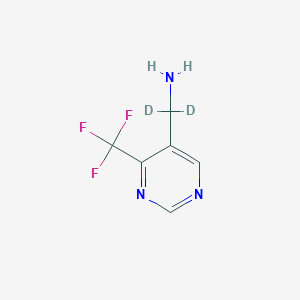
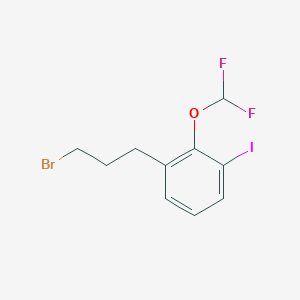
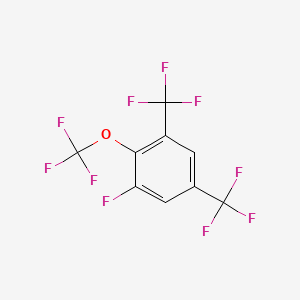



![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)
